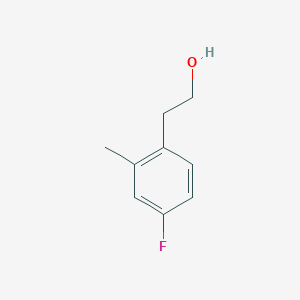

4-Fluoro-2-methylphenethyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-2-methylphenethyl alcohol is an organic compound with the molecular formula C9H11FO It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with a fluorine atom at the fourth position and a methyl group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylphenethyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-fluoro-2-methylacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-fluoro-2-methylacetophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often under elevated temperatures and pressures to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 4-fluoro-2-methylbenzaldehyde or 4-fluoro-2-methylbenzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to 4-fluoro-2-methylphenethylamine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or tosylates. Reagents like thionyl chloride (SOCl2) or p-toluenesulfonyl chloride (TsCl) are commonly used.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether or THF.

Substitution: SOCl2 in pyridine, TsCl in the presence of a base like triethylamine.

Major Products:

Oxidation: 4-Fluoro-2-methylbenzaldehyde, 4-fluoro-2-methylbenzoic acid.

Reduction: 4-Fluoro-2-methylphenethylamine.

Substitution: 4-Fluoro-2-methylphenethyl chloride, 4-fluoro-2-methylphenethyl tosylate.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-methylphenethyl alcohol has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Wirkmechanismus

The mechanism of action of 4-fluoro-2-methylphenethyl alcohol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its effects are mediated through hydrogen bonding, hydrophobic interactions, and electronic effects imparted by the fluorine atom.

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-2-methylphenol: Similar structure but with a hydroxyl group directly attached to the benzene ring.

4-Fluoro-2-methylbenzyl alcohol: Similar structure but with a hydroxyl group attached to the benzyl position.

2-Fluoro-4-methylphenethyl alcohol: Similar structure but with the fluorine and methyl groups at different positions.

Uniqueness: 4-Fluoro-2-methylphenethyl alcohol is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and physical properties. The presence of the fluorine atom at the para position relative to the hydroxyl group enhances its stability and reactivity compared to other isomers.

Biologische Aktivität

4-Fluoro-2-methylphenethyl alcohol, a compound with notable structural and chemical properties, has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound (C9H11FO) features a fluorine atom and a methyl group attached to a phenethyl alcohol backbone. The synthesis typically involves the reduction of the corresponding ketone or the direct alkylation of phenol derivatives. Common methods for synthesis include:

- Reduction : Using reducing agents such as lithium aluminum hydride.

- Alkylation : Employing alkyl halides in the presence of bases like sodium hydride.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism.

- Receptor Modulation : The compound can interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.

Biological Effects

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies suggest it may possess antimicrobial effects against certain bacterial strains.

- Neuropharmacological Effects : Preliminary findings indicate potential anxiolytic or antidepressant-like effects, likely due to its interaction with serotonin receptors.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacteria | |

| Neuropharmacological | Potential anxiolytic effects | |

| Enzyme Inhibition | Affects lipid metabolism enzymes |

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the compound's effectiveness against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a natural preservative or therapeutic agent . -

Neuropharmacological Assessment :

A behavioral study investigated the compound's effects on anxiety-like behaviors in rodent models. The administration of this compound resulted in decreased anxiety levels, as measured by the elevated plus maze test . -

Enzymatic Studies :

Research examining the compound's impact on lipid metabolism revealed that it inhibits specific lipases involved in fat breakdown, indicating a potential role in managing metabolic disorders .

Eigenschaften

IUPAC Name |

2-(4-fluoro-2-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYMMPCFRALPKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.